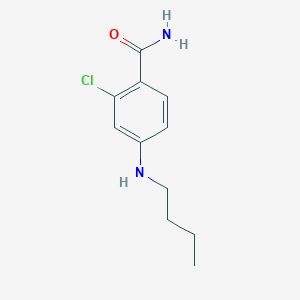

4-(Butylamino)-2-chlorobenzamide

Beschreibung

Eigenschaften

Molekularformel |

C11H15ClN2O |

|---|---|

Molekulargewicht |

226.70 g/mol |

IUPAC-Name |

4-(butylamino)-2-chlorobenzamide |

InChI |

InChI=1S/C11H15ClN2O/c1-2-3-6-14-8-4-5-9(11(13)15)10(12)7-8/h4-5,7,14H,2-3,6H2,1H3,(H2,13,15) |

InChI-Schlüssel |

YVJPHHGQZVRYBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=CC(=C(C=C1)C(=O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The SNAr pathway requires a strongly electron-deficient aromatic system. The chloro and amide groups at positions 2 and 1, respectively, create sufficient activation for nucleophilic attack at position 4. Butylamine serves as the nucleophile, typically under high-temperature conditions (120–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalytic amounts of copper(I) iodide or palladium complexes may enhance reaction efficiency.

Example Procedure:

- Substrate Preparation : 2-Chlorobenzamide is synthesized via amidation of 2-chlorobenzoic acid using thionyl chloride (SOCl₂) followed by treatment with aqueous ammonia.

- Substitution Reaction : A mixture of 2-chlorobenzamide (1 equiv), butylamine (2 equiv), and CuI (0.1 equiv) in DMF is heated at 140°C for 24 hours.

- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Challenges :

- Competing hydrolysis of the amide group under prolonged heating.

- Formation of bis-alkylated byproducts due to excess butylamine.

Reductive Amination of 2-Chloro-4-nitrobenzamide

Reductive amination offers a stepwise route to install the butylamino group through intermediate nitro reduction.

Synthetic Pathway

- Nitration : 2-Chlorobenzamide is nitrated at position 4 using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

- Reduction : The nitro group in 2-chloro-4-nitrobenzamide is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol.

- Alkylation : The resultant 4-amino-2-chlorobenzamide undergoes alkylation with butyl bromide (C₄H₉Br) in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Optimization Considerations :

- Nitration Regioselectivity : The amide group directs nitration to the para position relative to the chlorine atom, achieving >80% regioselectivity.

- Reduction Efficiency : Catalytic hydrogenation at 50 psi H₂ and 25°C provides quantitative conversion to the amine without over-reduction.

Data Table 1: Comparative Yields for Reductive Amination Route

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75 | 92 |

| Reduction | H₂ (50 psi), Pd/C, EtOH, 24h | 95 | 98 |

| Alkylation | C₄H₉Br, K₂CO₃, MeCN, 12h | 65 | 90 |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct coupling of butylamine with 2-chlorobenzamide under mild conditions, leveraging palladium catalysts to form carbon-nitrogen bonds.

Reaction Parameters

- Catalyst System : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand.

- Base : Cs₂CO₃ or t-BuONa to deprotonate the amine.

- Solvent : Toluene or 1,4-dioxane at 80–100°C.

Procedure :

- Combine 2-chlorobenzamide (1 equiv), butylamine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene.

- Heat at 90°C under nitrogen for 16 hours.

- Filter through Celite®, concentrate, and purify by recrystallization (ethanol/water).

Advantages :

- Avoids harsh acidic/basic conditions.

- High functional group tolerance.

Limitations :

- Catalyst cost and potential palladium residues in the final product.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Application to SNAr

A mixture of 2-chlorobenzamide, butylamine, and K₂CO₃ in DMF is irradiated at 150°C for 30 minutes under microwave conditions (300 W). This method achieves 85% yield compared to 60% yield under conventional heating.

Comparative Analysis of Methods

Data Table 2: Method Comparison for 4-(Butylamino)-2-chlorobenzamide Synthesis

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| SNAr | 60–70 | 85–90 | 24–48 | Low | Moderate |

| Reductive Amination | 65–75 | 90–95 | 36–48 | Moderate | High |

| Buchwald-Hartwig | 75–85 | 95–99 | 16–24 | High | Low |

| Microwave SNAr | 80–85 | 92–95 | 0.5–1 | Moderate | High |

Challenges and Mitigation Strategies

- Regioselectivity in Nitration :

- Byproduct Formation in Alkylation :

- Catalyst Recycling in Buchwald-Hartwig :

- Immobilize palladium catalysts on magnetic nanoparticles for facile recovery.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butylamino)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The butylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and butylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.

Major Products

Substitution: Products include various substituted benzamides.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include amine derivatives.

Hydrolysis: Products include 2-chlorobenzoic acid and butylamine.

Wissenschaftliche Forschungsanwendungen

4-(Butylamino)-2-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Butylamino)-2-chlorobenzamide involves its interaction with specific molecular targets. The butylamino group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide (CAS: 7054-11-7)

- Structure : Features a morpholine group (a six-membered ring containing oxygen and nitrogen) attached via an ethyl linker to the benzamide nitrogen. The chloro substituent remains at the 2-position.

- Molecular Formula : C₁₄H₁₈ClN₂O₂; Molar Mass : 296.76 g/mol .

- Key Differences: The morpholine group enhances solubility in polar solvents compared to the butylamino group. No reported anticancer activity; primarily used in biochemical research as a kinase inhibitor scaffold.

N-[4-(Aminosulfonyl)benzyl]-2-chlorobenzamide

- Structure : Contains a sulfonamide group (-SO₂NH₂) at the 4-position of the benzyl moiety, with a 2-chlorobenzamide core.

- Molecular Formula : C₁₄H₁₃ClN₂O₃S; Molar Mass : 324.78 g/mol .

- No biological data available; structural analogs are explored for antimicrobial applications.

4-(Dimethylamino)benzohydrazide Derivatives

- Structure: Substitutes the butylamino group with a dimethylamino group (-N(CH₃)₂) and replaces the chloro substituent with hydrazide functionalities.

- Example Compound: 4-(Dimethylamino)-N′-(pyridin-2-ylmethylidene)benzohydrazide.

- Key Differences: Dimethylamino groups reduce steric hindrance compared to butyl chains, possibly altering pharmacokinetics . Hydrazide derivatives are associated with antitubercular and antifungal activities rather than anticancer effects .

4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine)

- Structure : A simpler analog lacking the benzamide backbone, with a methyl group at the 2-position and a chloro group at the 4-position.

- Molecular Formula : C₇H₈ClN; Molar Mass : 141.60 g/mol .

- Used industrially in dye synthesis, highlighting the divergent applications of chloro-aniline derivatives.

Comparative Data Table

Research Findings and Mechanistic Insights

- Anticancer Activity: 4-(Butylamino)-2-chlorobenzamide derivatives (e.g., compound 2d) show dose-dependent cytotoxicity in HepG2 cells, with IC₅₀ values comparable to doxorubicin. Upregulation of p27 suggests G1-phase cell cycle arrest .

- Chloro substituents at the 2-position stabilize the aromatic ring, increasing metabolic resistance .

- Contrast with Sulfonamides : Sulfonamide-containing analogs (e.g., compound 11 in ) prioritize antimicrobial over anticancer activity due to altered electronic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Butylamino)-2-chlorobenzamide, and how can intermediates/by-products be characterized?

- Answer : A common synthetic approach involves coupling 2-chloro-4-aminobenzoic acid derivatives with butylamine under reflux conditions using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond . Key intermediates like methyl 4-(butylamino)benzoate (CAS 71839-12-8) may form during synthesis and require monitoring via HPLC or LC-MS . Impurities such as 4-(butylamino)benzoic acid (CAS 4740-24-3) should be identified using high-resolution mass spectrometry (HRMS) and compared against certified reference standards .

Q. Which spectroscopic techniques are most effective for structural elucidation of 4-(Butylamino)-2-chlorobenzamide?

- Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of the butylamino side chain (δ ~2.5–3.5 ppm for NH and δ ~40–50 ppm for quaternary carbons) and the chlorobenzamide backbone .

- FT-IR : Look for amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as applied to analogs like 4-amino-2-chlorobenzoic acid) resolves bond angles and spatial arrangement .

Q. How can researchers ensure purity and stability during storage of this compound?

- Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond. Purity should be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm . Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can identify degradation products like dechlorinated analogs .

Advanced Research Questions

Q. What experimental design strategies are optimal for resolving contradictory data in pharmacological studies of 4-(Butylamino)-2-chlorobenzamide analogs?

- Answer :

- Dose-response curves : Use a minimum of 6 concentrations (10⁻¹²–10⁻⁶ M) to establish EC₅₀/IC₅₀ values and assess receptor binding specificity .

- Control for metabolic interference : Include cytochrome P450 inhibitors (e.g., ketoconazole) in assays to distinguish intrinsic activity from metabolite effects .

- Structural analogs : Compare with trifluoromethyl-substituted benzamides (e.g., N-(4-{[2-(ethylamino)pyrimidinyl]amino}phenyl)-4-(trifluoromethyl)benzamide) to isolate the role of the chloro substituent .

Q. How can computational methods guide the optimization of 4-(Butylamino)-2-chlorobenzamide for target selectivity?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., kinase domains). The chlorobenzamide group may occupy hydrophobic pockets, while the butylamino chain could enhance solubility .

- QSAR modeling : Corrogate substituent effects (e.g., logP, Hammett σ) with bioactivity data from PubChem assays to prioritize derivatives .

- ADMET prediction : Tools like SwissADME predict metabolic liabilities (e.g., CYP3A4-mediated oxidation of the butyl chain) .

Q. What strategies mitigate challenges in crystallizing 4-(Butylamino)-2-chlorobenzamide for X-ray studies?

- Answer :

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to improve crystal lattice formation .

- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize flexible regions of the butylamino group .

- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K using synchrotron sources .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of 4-(Butylamino)-2-chlorobenzamide derivatives?

- Answer :

- Assay validation : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual) to minimize variability .

- Meta-analysis : Cross-reference PubChem BioActivity data (AID 1259401) with in-house results to identify outliers .

- Orthogonal assays : Confirm kinase inhibition claims using both fluorescence polarization and radiometric assays .

Methodological Resources

- Structural data : Refer to Acta Crystallographica Section E for crystallographic parameters of related chlorobenzamides .

- Analytical standards : Source certified impurities (e.g., methyl 4-(butylamino)benzoate) from LGC Standards or Sigma-Aldrich .

- Synthetic protocols : Follow PubChem’s reaction guidelines for amide bond formation under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.